2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a heterocyclic compound that integrates a pyrazolo[1,5-a]pyridine scaffold with a benzylthio group and an acetamide moiety
Mechanism of Action
Target of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to exhibit varied and significant biological activities . They have been identified as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors .
Mode of Action
For instance, they can function as kinase inhibitors, interacting with the ATP binding sites of kinases .
Biochemical Pathways
Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to inhibit various kinases, which play crucial roles in numerous biochemical pathways .
Result of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been reported to exhibit varied and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine scaffold: This can be achieved through the condensation reactions of aminopyrazoles with various reagents such as 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group attached to the pyrazolo[1,5-a]pyridine scaffold.
Acetamide formation: The final step involves the acylation of the amine group on the pyrazolo[1,5-a]pyridine scaffold with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, antianxiety, and anti-proliferative agent.
Material Science: The compound can be used in the development of fluorescent molecules for studying intracellular processes and as chemosensors.
Biological Research: It can be used to study the dynamics of intracellular processes and the progress of organic materials.
Comparison with Similar Compounds
2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar scaffold and have been studied for their therapeutic potential as antimicrobial, anticancer, and antianxiety agents.
Benzylthio derivatives: Compounds with benzylthio groups have been explored for their biological activities and material science applications.
List of Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Benzylthio derivatives
- 2,3,5-trisubstituted pyrazolo[1,5-a]pyrimidine compounds
Properties
IUPAC Name |
2-benzylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-10H,11-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESPZVBCAAKEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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